molecular formula C11H11BrFNO3S B1403381 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one CAS No. 1224592-09-9

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one

Cat. No.: B1403381
CAS No.: 1224592-09-9
M. Wt: 336.18 g/mol
InChI Key: QAIVJVPBCWEWHZ-UHFFFAOYSA-N
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Description

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one is a sulfonamide-derived piperidinone compound featuring a bromo-fluorophenyl substituent. The bromine and fluorine substituents on the phenyl ring modulate electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIVJVPBCWEWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and piperidin-4-one.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate.

    Synthetic Route: The synthetic route may include steps such as sulfonylation, where the 4-bromo-2-fluoroaniline is reacted with a sulfonyl chloride to form the sulfonyl derivative.

Chemical Reactions Analysis

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Organic Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules through various reactions:

  • Nucleophilic Substitution Reactions : The bromine or fluorine atoms can be replaced by other nucleophiles.
  • Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Medicinal Chemistry

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one is investigated for its potential therapeutic applications:

  • Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes (like COX and LOX), suggesting potential use in treating inflammatory diseases.
Study TypeFindings
In vitro assaysSignificant reduction in pro-inflammatory markers
Animal modelsReduced edema via COX inhibition

Antibacterial and Anticancer Properties

Research indicates that this compound may exhibit antibacterial effects, particularly against Gram-positive bacteria, and anticancer properties:

  • Cytotoxicity Assessment : Structural modifications enhance cytotoxicity against cancer cells, indicating the importance of optimizing the piperidine structure for therapeutic efficacy.
Compound VariantActivity Level
Piperidine derivativeEnhanced cytotoxicity against breast cancer cells
Sulfonamide analogsEffective against multiple bacterial strains

Case Studies

Several case studies illustrate the efficacy of compounds related to this compound:

  • Anti-inflammatory Effects :
    • A study demonstrated that a related compound significantly reduced inflammation in animal models by inhibiting COX enzymes.
  • Cytotoxicity Assessment :
    • In vitro assays showed that modifications to the piperidine ring could enhance cytotoxicity against breast cancer cells, suggesting that structural optimization is key for therapeutic efficacy.
  • Antibacterial Screening :
    • Compounds structurally related to this compound were tested against multiple bacterial strains, revealing promising results particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one with key analogs, highlighting substituent variations and their implications:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 4-Br, 2-F C₁₁H₁₀BrFNO₃S 332.17 g/mol Not explicitly reported (structural focus) [Hypothetical]
1-((4-Fluorophenyl)sulfonyl)piperidin-4-one 4-F C₁₁H₁₂FNO₃S 273.28 g/mol Anti-inflammatory activity (in vitro)
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one 5-Br, 2-(OCF₃) C₁₂H₁₁BrF₃NO₄S 402.18 g/mol Discontinued (commercial availability)
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-one Heterocyclic (pyrazole) C₁₀H₁₅N₃O₃S 257.31 g/mol Predicted high boiling point (507.6°C)
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-one oxime 4-OCH₃ C₁₂H₁₆N₂O₄S 284.33 g/mol Oxime derivative; enhanced stability

Key Observations:

  • Electron-Withdrawing vs. The trifluoromethoxy group in the 5-bromo-2-(trifluoromethoxy) derivative further increases electron withdrawal, which may reduce nucleophilic substitution rates .
  • This contrasts with the 4-methoxy analog, where the methoxy group occupies a para position, minimizing steric interference .
  • Biological Activity: The 4-fluorophenyl analog demonstrated anti-inflammatory activity in vitro, suggesting that halogenation at the para position may enhance interaction with inflammatory targets .

Crystallographic and Computational Insights

  • Crystal Packing: The anti-inflammatory (3E,5E)-3,5-bis(4-fluorobenzylidene)piperidin-4-one derivative () crystallizes in a monoclinic system, with sulfonyl groups influencing hydrogen-bonding networks . The target compound’s bromine atom may induce distinct packing patterns due to its larger atomic radius.
  • Computational Predictions : For the pyrazole analog, predicted physicochemical properties (e.g., pKa ~12.05) suggest moderate basicity, aligning with sulfonamide characteristics .

Biological Activity

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one (CAS No. 1224592-09-9) is a synthetic compound belonging to the class of piperidinones, characterized by a piperidine ring and a sulfonyl group attached to a bromofluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory effects. Studies have shown that the sulfonamide moiety can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications in the arylsulfonamide moiety have been linked to enhanced antiproliferative activity, with some derivatives showing IC50 values in the nanomolar range against colorectal cancer cell lines .

CompoundIC50 (nM)Cancer Type
TASIN-125Colon Cancer
TASIN-23.2Colon Cancer

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives are well-documented, with many exhibiting moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could act as a modulator for various receptors implicated in pain and inflammation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Anti-inflammatory Effects : A study demonstrated that a related compound significantly reduced edema in animal models by inhibiting COX enzymes.
  • Cytotoxicity Assessment : In vitro assays showed that modifications to the piperidine ring could enhance cytotoxicity against breast cancer cells, suggesting that structural optimization is key for therapeutic efficacy.
  • Antibacterial Screening : Compounds structurally related to this compound were tested against multiple bacterial strains, revealing promising results particularly against Gram-positive bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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